![molecular formula C16H17N3OS B251349 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

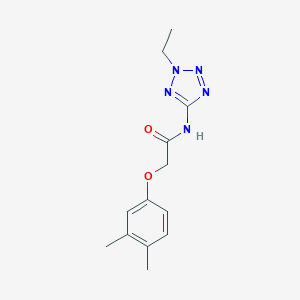

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. However, DMCM has unique properties that distinguish it from other benzodiazepines, making it a promising candidate for further research.

Wirkmechanismus

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Specifically, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide binds to the benzodiazepine site on the GABA receptor, enhancing the effects of GABA and increasing inhibitory neurotransmission. This results in a reduction in neuronal excitability and a calming effect on the brain.

Biochemical and Physiological Effects

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have muscle relaxant properties, reducing muscle tone and decreasing muscle spasms. 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its potential use in the treatment of alcohol withdrawal, as it can reduce the severity of withdrawal symptoms such as tremors and seizures.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is its high potency, allowing for lower doses to be administered compared to other benzodiazepines. This can reduce the risk of side effects and toxicity. However, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a short half-life, meaning that it is rapidly eliminated from the body. This can make it difficult to maintain therapeutic levels of the drug over an extended period of time.

Zukünftige Richtungen

There are several potential future directions for research on 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition characterized by anxiety, flashbacks, and avoidance behavior. 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to reduce anxiety-related behaviors in animal models of PTSD, suggesting that it may have therapeutic potential in humans.

Another potential area of research is the development of novel 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide analogs with improved pharmacological properties. For example, analogs with longer half-lives could be developed to allow for sustained therapeutic effects. Additionally, analogs with greater selectivity for specific subtypes of the GABA receptor could be developed, potentially reducing the risk of side effects.

Conclusion

In conclusion, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a promising compound with potential therapeutic applications in the treatment of anxiety disorders, epilepsy, muscle spasms, and alcohol withdrawal. Its mechanism of action on the GABA receptor makes it a unique benzodiazepine with distinct properties. While there are limitations to its use, such as its short half-life, ongoing research into 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide and its analogs holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

Synthesemethoden

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized using a variety of methods, including the reaction between 2,4-dimethylbenzoyl chloride and 4-methyl-2-pyridylthiourea. The resulting product is then treated with sodium hydroxide to form 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Other synthesis methods involve the reaction between 2,4-dimethylbenzoic acid and 4-methyl-2-pyridylthiourea, or the reaction between 2,4-dimethyl-3-nitrobenzoic acid and 4-methyl-2-pyridylthiourea.

Wissenschaftliche Forschungsanwendungen

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. In animal studies, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have anxiolytic effects, reducing anxiety-related behaviors in rodents. 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its potential use as an anticonvulsant, with promising results in animal models of epilepsy.

Eigenschaften

Molekularformel |

C16H17N3OS |

|---|---|

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |

InChI |

InChI=1S/C16H17N3OS/c1-10-4-5-13(12(3)8-10)15(20)19-16(21)18-14-9-11(2)6-7-17-14/h4-9H,1-3H3,(H2,17,18,19,20,21) |

InChI-Schlüssel |

ALWCGDSJNCFPOT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)

![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251286.png)

![3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251287.png)

![3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251289.png)

![3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251290.png)